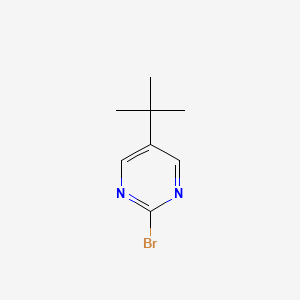

2-Bromo-5-(tert-butyl)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1369932-99-9 |

|---|---|

Molecular Formula |

C8H11BrN2 |

Molecular Weight |

215.09 g/mol |

IUPAC Name |

2-bromo-5-tert-butylpyrimidine |

InChI |

InChI=1S/C8H11BrN2/c1-8(2,3)6-4-10-7(9)11-5-6/h4-5H,1-3H3 |

InChI Key |

AQXNNEIFLPMDQR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CN=C(N=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 5 Tert Butyl Pyrimidine and Its Analogues

Direct Synthesis Approaches

Direct synthesis approaches focus on the introduction of the bromo and tert-butyl groups onto a pre-existing pyrimidine (B1678525) ring or the construction of the substituted ring from acyclic precursors.

Bromination Strategies for Pyrimidine Rings

The introduction of a bromine atom onto the pyrimidine ring, particularly at the C-5 position, is a common synthetic step. Various reagents and conditions have been developed to achieve this transformation efficiently. The choice of brominating agent can depend on the other substituents present on the pyrimidine ring and the desired selectivity.

Halogenated pyrimidine nucleosides are often prepared through direct reactions with halogens or other halogenating agents. nih.gov For instance, the 5-bromination of uracil (B121893) derivatives has been accomplished using reagents like bromine in acetic anhydride (B1165640) and acetic acid, or N-bromosuccinimide (NBS) in dimethylformamide (DMF). nih.gov Other methods include the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH or DBH) in aprotic solvents, which can effectively brominate uridine (B1682114) and cytidine (B196190) derivatives at the C-5 position. nih.govnih.gov The efficiency of this bromination can be enhanced by the addition of a Lewis acid. nih.govnih.gov

A simple and inexpensive method for the bromination of pyrimidines at position 5 involves the use of sodium nitrite (B80452) and potassium bromide in glacial acetic acid. publish.csiro.au This method is effective for pyrimidines that have at least one activating group, such as a methoxy (B1213986) or dimethylamino group, at a position adjacent to C-5. publish.csiro.au

Below is a table summarizing various bromination agents for pyrimidine rings.

Table 1: Brominating Agents for Pyrimidine Rings| Reagent/System | Substrate Example | Solvent | Notes |

|---|---|---|---|

| Br₂/Ac₂O/AcOH | Uracil derivatives | Acetic Acid/Acetic Anhydride | A traditional method for bromination. nih.gov |

| N-Bromosuccinimide (NBS) | Uracil derivatives, Cytidine | DMF, Ionic Liquids | A widely used and versatile brominating agent. nih.govmdpi.com |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Uridine, Cytidine derivatives | CH₂Cl₂, CH₃CN, DMF | Smooth bromination, enhanced by Lewis acids. nih.govnih.gov |

| Sodium Nitrite (NaNO₂) / Potassium Bromide (KBr) | Substituted pyrimidines | Glacial Acetic Acid | Effective for pyrimidines with activating groups. publish.csiro.au |

Conversion from Precursor Pyrimidine Derivatives

Another common strategy is to start with a pyrimidine ring that already bears some of the desired functionalities and then convert them to the final target groups.

While direct conversion of a 2-chloro substituent to a 2-bromo group using hydrogen bromide is a conceivable reaction, other methods are more commonly documented for this type of transformation. Halogen exchange reactions can be driven by the relative nucleophilicity and leaving group ability of the halides involved, as well as the specific reaction conditions. More frequently, bromo-substituted pyrimidines are synthesized from other precursors, such as hydroxypyrimidines. For example, 5-bromo-2-chloropyrimidine (B32469) can be synthesized from 5-bromo-2-hydroxypyrimidine (B17364) by reacting it with phosphorus oxychloride. chemicalbook.com In one procedure, 5-bromo-2-hydroxypyrimidine is treated with phosphorus oxychloride and triethylamine (B128534) in toluene (B28343) to yield 5-bromo-2-chloropyrimidine. chemicalbook.com

The synthesis of 2-Bromo-5-(tert-butyl)pyrimidine and its analogues can also be achieved through multi-step reaction sequences starting from simpler, more readily available pyrimidine derivatives or acyclic compounds. A documented synthesis for a related compound, 5-Bromo-2-tert-butyl-pyrimidine-4-carboxylic acid, illustrates this approach. chemicalbook.com The synthesis starts with the reaction of tert-butylcarbamidine hydrochloride with sodium ethoxide, followed by the addition of a solution of mucobromic acid. chemicalbook.com This sequence builds the substituted pyrimidine ring from acyclic precursors. The resulting product can then potentially undergo further transformations, such as decarboxylation, to arrive at the desired this compound.

Another example involves the preparation of 2-t-butyl-5-chloropyrimidine by the direct chlorination of 2-t-butylpyrimidine with elemental chlorine in an acetic acid solution. google.com This 2-t-butyl-5-chloropyrimidine can then be a precursor for further reactions. google.com

Advanced Synthetic Transformations

Modern organic synthesis often employs transition metal-catalyzed reactions to construct complex molecular architectures with high efficiency and selectivity.

Palladium-Catalyzed Reactions for Pyrimidine Frameworks

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis and functionalization of pyrimidine derivatives. sioc-journal.cninternationaljournalcorner.com These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents onto the pyrimidine ring.

Common palladium-catalyzed reactions used in pyrimidine chemistry include:

Sonogashira Reaction: Couples terminal alkynes with aryl or vinyl halides.

Stille Reaction: Couples organostannanes with aryl or vinyl halides.

Heck Reaction: Couples alkenes with aryl or vinyl halides. sioc-journal.cn

Suzuki Reaction: Couples organoboron compounds with aryl or vinyl halides.

These reactions are invaluable for creating complex pyrimidine-containing molecules. sioc-journal.cn For instance, the Stille coupling has been successfully used to synthesize 5-bromo-2,2'-bipyridine (B93308) by reacting 2,5-dibromopyridine (B19318) with 2-trimethylstannylpyridine. acs.org Palladium catalysis can also be used for C-N and C-O bond formation, which is useful for introducing amine and ether linkages to the pyrimidine core. internationaljournalcorner.com Microwave-assisted organic synthesis (MAOS) has been combined with palladium catalysis to develop efficient coupling strategies for the synthesis of novel diaminopyrimidine derivatives. internationaljournalcorner.cominternationaljournalcorner.com

The synthesis of pyridopyrimidines has also been achieved through palladium-catalyzed reactions involving isocyanide insertion with N-(bromopyridyl)amidines. acs.org This highlights the versatility of palladium catalysis in building fused heterocyclic systems containing a pyrimidine ring.

Table 2: Palladium-Catalyzed Reactions in Pyrimidine Synthesis

| Reaction Name | Reactants | Bond Formed | Application Example |

|---|---|---|---|

| Sonogashira Reaction | Terminal Alkyne + Halogenated Pyrimidine | C(sp)-C(sp²) | Synthesis of alkynylpyrimidines. sioc-journal.cn |

| Stille Reaction | Organostannane + Halogenated Pyrimidine | C(sp²)-C(sp²) | Synthesis of 5-brominated 2,2'-bipyridines. acs.org |

| Heck Reaction | Alkene + Halogenated Pyrimidine | C(sp²)-C(sp²) | Synthesis of vinylpyrimidines. sioc-journal.cn |

| Suzuki Reaction | Organoboron Compound + Halogenated Pyrimidine | C(sp²)-C(sp²) | Widely used for C-C bond formation. |

| Buchwald-Hartwig Amination | Amine + Halogenated Pyrimidine | C-N | Synthesis of aminopyrimidines. internationaljournalcorner.com |

Multicomponent Reactions in Pyrimidine Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrimidines from simple starting materials in a single step. These reactions are highly valued for their ability to generate diverse molecular libraries.

One notable multicomponent strategy for the synthesis of pyrimidine derivatives involves the iridium-catalyzed reaction of amidines with up to three different alcohols. This method proceeds through a sequence of condensation and dehydrogenation steps, leading to the selective formation of C-C and C-N bonds and culminating in the aromatization of the pyrimidine ring. A key advantage of this approach is its high regioselectivity, allowing for the synthesis of unsymmetrically substituted pyrimidines. While this specific reaction has been used to synthesize a variety of pyrimidines, its direct application to produce this compound would depend on the selection of appropriate alcohol and amidine precursors.

Another relevant MCR is the one-step synthesis of 5-bromo-2-substituted pyrimidine compounds from 2-bromomalonaldehyde (B19672) and various amidines. This method, detailed in a Chinese patent (CN110642788A), provides a direct route to the 5-bromopyrimidine (B23866) core. By employing tert-butylamidine as the amidine component, this reaction could theoretically be adapted for the synthesis of this compound. The reaction is typically carried out in a protic solvent like acetic acid, often with the addition of a molecular sieve to control moisture.

The general scheme for this type of reaction is presented below:

| Reactant 1 | Reactant 2 | Product |

| 2-Bromomalonaldehyde | tert-Butylamidine | This compound |

This approach is advantageous due to its operational simplicity and the ready availability of the starting materials.

Stereochemical and Regiochemical Considerations

The synthesis of substituted pyrimidines often involves critical stereochemical and regiochemical challenges that must be addressed to ensure the desired isomer is obtained.

Based on this precedent, a similar regioselective bromination of 2-tert-butylpyrimidine at the 5-position is highly probable. The pyrimidine ring is an electron-deficient system, which generally makes electrophilic substitution challenging. However, the presence of the electron-donating tert-butyl group at the 2-position can activate the ring towards electrophilic attack. The 5-position is electronically favored for electrophilic substitution in pyrimidines due to the directing effects of the two nitrogen atoms. The reaction would likely proceed as follows:

| Starting Material | Reagent | Product | Position of Bromination |

| 2-tert-Butylpyrimidine | Bromine (Br₂) | This compound | 5-position |

The regioselectivity of this reaction is crucial, as bromination could potentially occur at other positions on the pyrimidine ring. However, the electronic properties of the pyrimidine nucleus strongly favor substitution at the 5-position.

Stereochemical considerations are more pertinent in the synthesis of non-aromatic or heavily substituted pyrimidine derivatives where chiral centers can be generated. For the synthesis of the planar, achiral molecule this compound, the primary focus remains on achieving the correct regiochemistry of substitution on the aromatic ring.

In multicomponent reactions leading to pyrimidines, the regiochemistry of how the components assemble is a critical factor. For instance, in the reaction of an amidine with a β-dicarbonyl compound, the substitution pattern of the final pyrimidine is determined by which nitrogen of the amidine attacks which carbonyl group. The specific reaction conditions, including catalysts and solvents, can play a significant role in controlling this regioselectivity. For the synthesis of this compound via the reaction of tert-butylamidine and 2-bromomalonaldehyde, the inherent symmetry of the malonaldehyde derivative simplifies the regiochemical outcome with respect to the formation of the C4-C5-C6 segment of the pyrimidine ring.

Reactivity and Mechanistic Investigations of 2 Bromo 5 Tert Butyl Pyrimidine

Role of the Bromine Atom in Chemical Transformations

The bromine atom at the 2-position of the pyrimidine (B1678525) ring is a key functional group that dictates the reactivity of 2-bromo-5-(tert-butyl)pyrimidine. Its presence enables a variety of chemical transformations, primarily through substitution and cross-coupling reactions.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions, which are electronically depleted. scialert.net Consequently, the bromine atom at the 2-position of this compound serves as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. Various nucleophiles can displace the bromide ion, leading to the formation of a diverse range of substituted pyrimidines. For instance, the direct hydrolysis of 2-t-butyl-5-bromopyrimidine to 2-t-butyl-5-hydroxypyrimidine has been documented, although it can be accompanied by the formation of byproducts like 2-t-butylpyrimidine. google.com The displacement of halo substituents at the 2- and 4/6- positions by alkoxides or aryloxides is a common transformation. scialert.net

Conversely, electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. scialert.net Such reactions typically require the presence of activating, electron-donating groups on the ring. scialert.netscience.gov In the case of this compound, the tert-butyl group at the 5-position is an electron-donating group, which could potentially facilitate electrophilic attack at other positions. However, the primary role of the bromine atom is to act as a leaving group in nucleophilic substitutions rather than directing electrophilic attack. Halogenation of pyrimidines, when it occurs via an electrophilic pathway, typically happens at the 5-position. scialert.net

The carbon-bromine bond in this compound is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.orgnih.gov this compound can readily participate in Suzuki coupling reactions with a wide range of aryl and heteroaryl boronic acids. nih.govuzh.ch This allows for the introduction of diverse aromatic and heteroaromatic substituents at the 2-position of the pyrimidine ring. The reaction typically proceeds under basic conditions with a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0). mdpi.commdpi.com The reaction of 4,6-dichloropyrimidine (B16783) with 4-tert-butylbenzeneboronic acid has been demonstrated, highlighting the utility of coupling reactions with substituted pyrimidines. nih.gov

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, also catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org this compound can serve as the aryl halide component in Heck reactions, enabling the introduction of vinyl groups at the 2-position. These reactions are sensitive to various parameters including the catalyst, solvent, base, and additives. rsc.org While aryl bromides are common substrates for Heck reactions, challenges such as dehalogenation can occur. beilstein-journals.org

Sonogashira Coupling: The Sonogashira coupling reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This reaction allows for the introduction of alkynyl moieties onto the pyrimidine ring at the 2-position. Copper-free Sonogashira coupling protocols have also been developed, which can be advantageous in certain synthetic contexts. researchgate.netlibretexts.org

The following table provides a summary of representative cross-coupling reactions involving bromo-substituted pyrimidines.

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| Suzuki Coupling | This compound | Arylboronic acid | Pd(PPh₃)₄ / Base | 2-Aryl-5-(tert-butyl)pyrimidine |

| Heck Coupling | This compound | Alkene | Pd(OAc)₂ / Ligand / Base | 2-Alkenyl-5-(tert-butyl)pyrimidine |

| Sonogashira Coupling | This compound | Terminal alkyne | Pd catalyst / Cu(I) cocatalyst / Base | 2-Alkynyl-5-(tert-butyl)pyrimidine |

Pyrimidine Ring Reactivity

The reactivity of the pyrimidine ring in this compound is influenced by the interplay of the two ring nitrogen atoms and the substituents at the 2- and 5-positions.

The pyrimidine ring exhibits distinct site-specific reactivity. The carbon atoms at the 2-, 4-, and 6-positions are electron-deficient due to the inductive effect of the adjacent nitrogen atoms, making them prone to nucleophilic attack. scialert.net In contrast, the 5-position is less electron-deficient and can undergo electrophilic substitution, especially when activating groups are present. scialert.net In 2,4-dichloropyrimidines, for example, Suzuki coupling reactions often occur selectively at the more reactive C4 position. mdpi.com

Mechanistic Pathways in Nucleophilic Aromatic Substitutions

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing this compound. The generally accepted mechanism for SNAr reactions on electron-deficient aromatic rings, such as pyrimidine, is a two-step addition-elimination process.

In the first step, which is typically the rate-determining step, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the bromine at C2). This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge in this intermediate is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms, which helps to stabilize it.

In the second, faster step, the leaving group (bromide ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final substitution product.

Recent studies have suggested that not all SNAr reactions proceed through a distinct two-step mechanism. rsc.org In some cases, particularly with highly reactive nucleophiles and leaving groups, the reaction may proceed through a more concerted pathway where the bond-forming and bond-breaking steps are more synchronized. acs.orgnih.gov The specific mechanistic pathway can be influenced by factors such as the nature of the nucleophile, the leaving group, the solvent, and the electronic and steric properties of the substituents on the aromatic ring. For instance, the reaction of 5-bromo-1,2,3-triazines with phenols has been shown to proceed via a concerted SNAr mechanism. acs.orgnih.gov

Investigation of SN(ANRORC) Mechanisms in Bromopyrimidines

The SN(ANRORC) mechanism, an acronym for Addition of the Nucleophile, Ring Opening, and Ring Closure, is a well-established pathway for nucleophilic substitution in heterocyclic compounds, especially azines like pyrimidine. wikipedia.org This mechanism is distinct from the more common SNAr (addition-elimination) and hetaryne (elimination-addition) pathways. The SN(ANRORC) mechanism has been extensively studied in the reactions of substituted pyrimidines with strong nucleophiles like metal amides in liquid ammonia (B1221849). wikipedia.org

A pivotal study reinvestigating the amination of 5-bromo-4-tert-butylpyrimidine with potassium amide (KNH2) in liquid ammonia provided compelling evidence for the operation of the SN(ANRORC) mechanism. researchgate.net It was demonstrated that the reaction, which results in a cine-substitution product (6-amino-4-tert-butylpyrimidine), proceeds to a significant extent through an SN(ANRORC) pathway. researchgate.net This finding challenged the previously held belief that such reactions exclusively follow a hetaryne mechanism.

The key steps of the SN(ANRORC) mechanism in this context are:

Addition of the Nucleophile: The amide ion (-NH2) adds to an electrophilic carbon atom of the pyrimidine ring. In the case of 5-bromo-4-tert-butylpyrimidine, evidence points to the initial attack at the C(2) position. researchgate.net

Ring Opening: The resulting anionic σ-complex undergoes a ring-opening step, typically involving the cleavage of a carbon-nitrogen bond. For 5-bromo-4-tert-butylpyrimidine, this involves the fission of the N(1)-C(6) bond. researchgate.net

Ring Closure: The open-chain intermediate subsequently undergoes ring closure to form a new pyrimidine ring, now incorporating the nucleophile, followed by the elimination of the leaving group.

Evidence for the SN(ANRORC) mechanism in the amination of 5-bromo-4-tert-butylpyrimidine was primarily derived from 15N-labeling studies. researchgate.net When 5-bromo-4-tert-butyl[1(3)-15N]pyrimidine was treated with potassium amide, the resulting 6-amino-4-tert-butylpyrimidine was found to have the 15N label predominantly in the exocyclic amino group. researchgate.net This isotopic scrambling is a hallmark of the SN(ANRORC) mechanism, as a direct nucleophilic substitution (SNAr) or a hetaryne mechanism would have retained the 15N label within the pyrimidine ring.

Table 1: Key Findings from the Investigation of the Amination of 5-Bromo-4-tert-butylpyrimidine

| Experimental Observation | Mechanistic Implication | Reference |

| Cine-substitution product is formed. | Suggests a mechanism other than direct SNAr. | researchgate.net |

| 15N label from the pyrimidine ring is found in the exocyclic amino group of the product. | Strong evidence for the SN(ANRORC) mechanism involving ring opening and closure. | researchgate.net |

| The reaction proceeds via an initial addition of the amide ion to the C(2) position. | Highlights the regioselectivity of the nucleophilic attack. | researchgate.net |

Comparison with Hetaryne Mechanisms

Prior to the detailed investigations into the SN(ANRORC) pathway, the formation of cine-substitution products in the reactions of halopyrimidines with strong bases was often rationalized through the intermediacy of a hetaryne. researchgate.net A hetaryne is a highly reactive intermediate formed by the deprotonation of a carbon atom adjacent to the halogen-bearing carbon, followed by the elimination of the halide. The subsequent addition of a nucleophile to either of the two carbons of the "aryne" triple bond can lead to a mixture of products, including the cine-substituted isomer.

In the context of 5-bromo-4-tert-butylpyrimidine, the proposed hetaryne intermediate would be 4-tert-butyl-5,6-didehydropyrimidine. Nucleophilic attack by the amide ion at C(6) would lead to the observed 6-amino-4-tert-butylpyrimidine. However, the isotopic labeling experiments conclusively demonstrated that this is not the primary pathway. researchgate.net The scrambling of the 15N label is inconsistent with a mechanism that proceeds via a hetaryne intermediate, as the pyrimidine ring would remain intact throughout the reaction sequence. wikipedia.orgresearchgate.net

The preference for the SN(ANRORC) mechanism over the hetaryne pathway in this system can be attributed to several factors. The accessibility of the C(2) position for nucleophilic attack and the nature of the substituent at C(4) play crucial roles. researchgate.net The presence of the tert-butyl group at the 4-position does not sterically hinder the initial nucleophilic attack at the distant C(2) position, which initiates the SN(ANRORC) cascade.

Table 2: Comparison of SN(ANRORC) and Hetaryne Mechanisms in Bromopyrimidines

| Feature | SN(ANRORC) Mechanism | Hetaryne Mechanism |

| Intermediate | Open-chain species | Didehydro-intermediate (hetaryne) |

| Isotopic Labeling | Can lead to scrambling of ring atoms with exocyclic groups. researchgate.net | Ring atoms remain in their original positions. wikipedia.org |

| Key Steps | Addition, Ring Opening, Ring Closure wikipedia.org | Deprotonation, Elimination, Addition |

| Evidence | 15N labeling studies in the amination of 5-bromo-4-tert-butylpyrimidine. researchgate.net | Initially proposed for cine-substitutions, but revised for certain substrates. researchgate.net |

Derivatization and Advanced Functionalization Strategies Utilizing 2 Bromo 5 Tert Butyl Pyrimidine

Formation of Carbon-Carbon Bonds

The creation of new carbon-carbon bonds is a fundamental transformation in organic synthesis, enabling the construction of complex molecular skeletons. For 2-Bromo-5-(tert-butyl)pyrimidine, transition metal-catalyzed cross-coupling reactions are the most powerful tools for achieving this transformation.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction is a highly utilized palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. illinois.edu This reaction is prized for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids and their esters. mdpi.com

In the context of this compound, the bromine atom at the C2 position is susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. illinois.edu The subsequent steps of transmetalation with a boronic acid or ester and reductive elimination lead to the formation of a new carbon-carbon bond at the 2-position of the pyrimidine (B1678525) ring. The general applicability of the Suzuki-Miyaura coupling makes it a go-to method for introducing aryl, heteroaryl, and even some alkyl groups.

Detailed research has demonstrated the successful application of Suzuki-Miyaura coupling to various bromo-substituted heterocycles. For instance, studies on other brominated pyrimidines and related nitrogen heterocycles have shown that catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in the presence of a base such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are effective. mdpi.comnih.gov The choice of solvent, often a mixture of an organic solvent like 1,4-dioxane (B91453) or toluene (B28343) with water, is also crucial for the reaction's success. mdpi.com While specific examples for this compound are not detailed in the provided results, the general principles of Suzuki-Miyaura reactions on similar substrates are well-established. rsc.orgbeilstein-journals.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling Reactions

| Catalyst | Base | Solvent | Typical Substrates |

|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Arylboronic acids |

| PdCl₂(dppf) | K₂CO₃ | Toluene/Ethanol/Water | Heteroarylboronic acids |

| XPhosPdG2/XPhos | K₂CO₃ | THF | Aryl- and heteroarylboronic acids |

Heck Coupling and Other Transition Metal-Catalyzed Coupling Reactions

The Heck reaction, another palladium-catalyzed process, facilitates the coupling of aryl or vinyl halides with alkenes to form substituted alkenes. organic-chemistry.orgbeilstein-journals.org This reaction provides a powerful method for the vinylation of the pyrimidine core. The reaction is highly sensitive to the choice of catalyst, solvent, and base. rsc.org

For this compound, a Heck reaction would involve its reaction with an alkene in the presence of a palladium catalyst, a base (like triethylamine), and often a phosphine (B1218219) ligand. The outcome of the Heck reaction can be influenced by steric and electronic factors. The bulky tert-butyl group at the 5-position might influence the regioselectivity and stereoselectivity of the alkene insertion. While aryl bromides are generally good substrates for Heck reactions, challenges such as dehalogenation can sometimes occur. beilstein-journals.org

Other transition metal-catalyzed reactions, including those catalyzed by nickel, have also emerged as powerful tools for C-C bond formation. chemrxiv.org These reactions can sometimes offer different reactivity profiles or be more cost-effective than their palladium-catalyzed counterparts. For instance, nickel-catalyzed cross-coupling reactions have been shown to be effective for a variety of C-N and C-O bond formations and could potentially be adapted for C-C bond formation with this compound. chemrxiv.org

Introduction of Diverse Functional Groups

Beyond carbon-carbon bond formation, the bromine atom on the pyrimidine ring is a key handle for introducing a wide range of other functional groups, significantly expanding the chemical space accessible from this starting material.

Nucleophilic Displacement of Bromine

The bromine atom at the 2-position of the pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the direct displacement of the bromide by various nucleophiles, including amines, alcohols, and thiols, to introduce new functional groups. The synthesis of 2-aminopyrimidines, for example, is often achieved through the reaction of a 2-halopyrimidine with an amine. rsc.org

A patent describes the hydrolysis of 2-t-butyl-5-bromopyrimidine to 2-t-butyl-5-hydroxypyrimidine in the presence of an alkali metal methoxide (B1231860) and a catalyst. google.comgoogle.com This transformation highlights the susceptibility of the C-Br bond to nucleophilic attack, in this case by a methoxide ion, followed by hydrolysis. The conditions for such reactions, including temperature and the choice of catalyst, can be critical for achieving high yields. google.com

Strategies for Further Substitution on the Pyrimidine Ring

While the 2-position is the primary site of reactivity due to the bromine atom, strategies can be employed to achieve further substitution on the pyrimidine ring. After the initial functionalization at the 2-position, directed metalation reactions can be used to introduce substituents at other positions. For example, if the group introduced at the 2-position has a directing effect, it can guide a second substitution to a specific adjacent position.

Furthermore, after an initial cross-coupling reaction, the newly introduced group might itself be amenable to further modification. For instance, if an aryl group with a reactive site is introduced via a Suzuki-Miyaura coupling, that site can be used for subsequent chemical transformations, leading to more complex structures. The synthesis of 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines has been achieved through a sequential Suzuki-Miyaura coupling, demonstrating the feasibility of multiple functionalizations on a pyrimidine-based core. nih.gov

Synthesis of Complex Pyrimidine-Containing Architectures

The derivatization strategies discussed above pave the way for the synthesis of highly complex molecules containing the 5-(tert-butyl)pyrimidine (B13117117) core. By combining various C-C and C-heteroatom bond-forming reactions, intricate molecular architectures with potential applications in various fields can be constructed.

The synthesis of complex heterocyclic systems often relies on a building block approach, where a functionalized core, such as this compound, is elaborated through a series of selective chemical transformations. For example, the product of a Heck reaction could undergo a subsequent cyclization reaction to form a fused heterocyclic system. Similarly, a molecule assembled through a Suzuki-Miyaura coupling could be a key intermediate in the total synthesis of a natural product or a designed bioactive compound. rsc.orgrsc.orggoogle.com

The ability to sequentially and selectively functionalize the pyrimidine ring is crucial for building molecular complexity. The strategic use of protecting groups and the careful choice of reaction conditions allow for the controlled construction of target molecules. The synthesis of complex pyrimidine derivatives often involves a multi-step sequence where each reaction is chosen to be compatible with the existing functionality in the molecule.

Advanced Spectroscopic Characterization of 2 Bromo 5 Tert Butyl Pyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical environment of atomic nuclei, NMR provides detailed information about molecular structure and connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The predicted ¹H NMR spectrum of 2-Bromo-5-(tert-butyl)pyrimidine in a standard solvent like CDCl₃ is expected to reveal two distinct signals corresponding to the two types of protons in the molecule: the aromatic protons on the pyrimidine (B1678525) ring and the aliphatic protons of the tert-butyl group.

The pyrimidine ring protons, located at the C4 and C6 positions, are chemically equivalent due to the molecule's symmetry. They are anticipated to appear as a singlet in the aromatic region of the spectrum, typically between δ 8.5 and 9.0 ppm. The downfield shift is attributed to the deshielding effect of the electronegative nitrogen atoms within the aromatic ring.

The nine protons of the tert-butyl group are also chemically equivalent and are expected to produce a sharp singlet. This signal would appear significantly upfield, likely around δ 1.3-1.5 ppm, characteristic of a saturated alkyl group. The integration of these signals would confirm the 2:9 proton ratio, corresponding to the pyrimidine and tert-butyl protons, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrimidine-H (C4-H, C6-H) | 8.5 - 9.0 | Singlet (s) | 2H |

| tert-Butyl-H | 1.3 - 1.5 | Singlet (s) | 9H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The predicted proton-decoupled ¹³C NMR spectrum of this compound would display four distinct signals, corresponding to the four unique carbon environments in the molecule.

The carbon atom bonded to the bromine atom (C2) is expected to have a chemical shift in the range of δ 155-160 ppm. The carbon atom at the C5 position, bearing the tert-butyl group, would likely appear around δ 150-155 ppm. The two equivalent pyrimidine ring carbons (C4 and C6) are predicted to resonate in the region of δ 157-162 ppm. The quaternary carbon of the tert-butyl group would be found further upfield, typically between δ 35 and 40 ppm, while the three equivalent methyl carbons of the tert-butyl group would exhibit a signal in the δ 30-35 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (C-Br) | 155 - 160 |

| C4, C6 | 157 - 162 |

| C5 (C-tert-butyl) | 150 - 155 |

| C(CH₃)₃ | 35 - 40 |

| C(CH₃)₃ | 30 - 35 |

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing insights into the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation

The predicted FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. Aromatic C-H stretching vibrations of the pyrimidine ring are expected in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the tert-butyl group would appear just below 3000 cm⁻¹, typically in the 2850-2970 cm⁻¹ range.

The C=N and C=C stretching vibrations of the pyrimidine ring are predicted to give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration, a key indicator of the bromine substituent, is expected to produce a strong absorption in the lower frequency "fingerprint" region, likely between 500 and 600 cm⁻¹. Bending vibrations for the C-H bonds of the tert-butyl group would also be present in the fingerprint region, typically around 1370 cm⁻¹ and 1460 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2970 |

| C=N, C=C Stretch (Pyrimidine) | 1400 - 1600 |

| C-H Bend (tert-butyl) | ~1370, ~1460 |

| C-Br Stretch | 500 - 600 |

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

In a predicted positive-ion mode ESI-MS spectrum, this compound (C₈H₁₁BrN₂) would exhibit a prominent molecular ion peak [M+H]⁺. Due to the presence of the bromine atom, this peak would appear as a characteristic isotopic doublet with approximately equal intensities for the ⁷⁹Br and ⁸¹Br isotopes. The expected m/z values for this doublet would be approximately 215.0 and 217.0.

Fragmentation of the molecular ion would likely involve the loss of the tert-butyl group as a stable carbocation, resulting in a significant fragment ion peak at m/z [M - C₄H₉]⁺, which would correspond to 2-bromopyrimidine (B22483). Further fragmentation could involve the loss of the bromine atom or the cleavage of the pyrimidine ring, yielding smaller charged fragments.

Table 4: Predicted Key Ions in the ESI-MS Spectrum of this compound

| Ion | Predicted m/z |

| [M(⁷⁹Br)+H]⁺ | ~215.0 |

| [M(⁸¹Br)+H]⁺ | ~217.0 |

| [M - C₄H₉]⁺ | ~156.0 / ~158.0 |

Electron Impact Mass Spectrometry (EI-MS)

Electron Impact Mass Spectrometry (EI-MS) is a powerful analytical technique used to determine the molecular weight and structural features of organic compounds through the analysis of their fragmentation patterns upon electron bombardment. libretexts.orgmiamioh.edututorchase.com In the mass spectrum of a given organic molecule, the peak with the highest mass-to-charge ratio (m/z) is typically the molecular ion peak, which corresponds to the molar mass of the compound. libretexts.org The most intense peak in the spectrum is known as the base peak and is assigned a relative abundance of 100. tutorchase.comlibretexts.org

For halogenated compounds like this compound, the presence of bromine isotopes (79Br and 81Br) in nearly a 1:1 natural abundance results in a characteristic M+2 peak, which is a key indicator in the identification of brominated molecules. docbrown.info

The fragmentation of this compound in EI-MS is expected to follow predictable pathways. Common fragmentation patterns for alkyl-substituted aromatic compounds involve the loss of alkyl groups. libretexts.org In this case, the tert-butyl group is a likely fragment to be lost. The fragmentation of 2-bromo-2-methylpropane, for instance, shows a prominent peak corresponding to the loss of a methyl group. docbrown.info Theoretical studies on the electron-impact ionization of bromopyrimidines provide further insights into their fragmentation behavior. nih.gov

A typical fragmentation pattern for an organic molecule in EI-MS is presented in the table below, illustrating the relative abundance of different fragments.

Table 1: Illustrative EI-MS Fragmentation Data

| m/z | Relative Abundance (%) | Possible Fragment |

|---|---|---|

| 57 | 100 | [C(CH₃)₃]⁺ |

| 136/138 | Low | [M-C(CH₃)₃]⁺ |

| 215/217 | Moderate | [M]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous determination of the elemental composition of a molecule by providing highly accurate mass measurements. lcms.czchemrxiv.org Unlike nominal mass spectrometry, HRMS can distinguish between ions with the same nominal mass but different chemical formulas. This capability is crucial for confirming the identity of newly synthesized compounds and for analyzing complex mixtures.

For this compound, with a molecular formula of C₈H₁₁BrN₂, HRMS would provide an exact mass measurement that confirms this composition. The technique is widely used in various fields, including food and environmental analysis, to screen for a large number of target compounds and identify unknown substances. lcms.cz

The table below shows a hypothetical comparison between the nominal mass and the exact mass determined by HRMS for this compound.

Table 2: Nominal vs. Exact Mass Data from HRMS

| Compound | Molecular Formula | Nominal Mass | Exact Mass (HRMS) |

|---|---|---|---|

| This compound | C₈H₁₁BrN₂ | 214/216 | 214.0109 / 216.0088 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. nih.govub.eduyoutube.comnih.gov In GC-MS, the sample is first vaporized and separated into its individual components in a chromatographic column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented, yielding a mass spectrum that can be used for identification. youtube.comnih.gov

The analysis of pyrimidine derivatives by GC-MS is a well-established method. nih.gov For instance, the partial oxidation of isobutane (B21531) has been studied using GC-MS to identify various products, including tert-butanol (B103910) and other by-products. nih.gov The technique's ability to separate complex mixtures and provide structural information for each component makes it invaluable for reaction monitoring and purity assessment of compounds like this compound. researchgate.net

The following table illustrates typical data obtained from a GC-MS analysis.

Table 3: Representative GC-MS Data

| Retention Time (min) | Detected Compound | Key m/z Fragments |

|---|---|---|

| 8.5 | This compound | 215, 217, 200, 159, 57 |

| 5.2 | tert-Butanol | 74, 59, 45 |

Advanced Spectroscopic Techniques

Beyond mass spectrometry, other advanced spectroscopic techniques provide deeper insights into the electronic and solid-state structure of molecules.

Vacuum Ultraviolet (VUV) Photoabsorption Spectroscopy investigates the electronic transitions of molecules in the high-energy VUV region of the electromagnetic spectrum. nih.govrsc.orgresearchgate.netrsc.org This technique is particularly useful for understanding the excited electronic states and photochemistry of molecules. mdpi.comnih.gov

Studies on bromopyrimidines have shown that the position of the bromine atom on the pyrimidine ring significantly influences the VUV absorption spectrum. mdpi.comnih.gov Research comparing 2-bromopyrimidine and 5-bromopyrimidine (B23866) revealed that while their spectra are similar at lower energies (below 7.3 eV), they diverge substantially at higher energies. mdpi.comnih.gov These experimental findings, often supported by theoretical calculations, provide a detailed picture of the electronic structure, including π* ← π transitions and contributions from halogen lone pairs. nih.govmdpi.com The effect of halogenation on the VUV spectrum of pyrimidine derivatives generally increases with photon energy. rsc.orgresearchgate.netrsc.org

The table below summarizes key findings from VUV photoabsorption studies of bromopyrimidines.

Table 4: VUV Photoabsorption Bands of Bromopyrimidines

| Compound | Energy Range (eV) | Key Observations | Reference |

|---|---|---|---|

| 2-Bromopyrimidine | 3.7 - 10.8 | Discernible features in the 7.3 - 9.0 eV range. | mdpi.comnih.gov |

| 5-Bromopyrimidine | 3.7 - 10.8 | A single broad band in the 7.3 - 9.0 eV range. | mdpi.comnih.gov |

X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netnih.govnih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a compound in the solid state.

The following table presents typical crystallographic data that would be obtained from an X-ray diffraction study.

Table 5: Illustrative Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 9.46 |

| b (Å) | 9.80 |

| c (Å) | 11.12 |

| Volume (ų) | 1030.5 |

Computational Chemistry Approaches for 2 Bromo 5 Tert Butyl Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework to predict molecular properties. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in studying compounds such as 2-Bromo-5-(tert-butyl)pyrimidine.

Density Functional Theory (DFT) has become a popular quantum chemical method for studying the electronic properties of molecules. It is used to determine torsional potentials, optimized geometries, and vibrational assignments for pyrimidine (B1678525) derivatives. researchgate.net DFT calculations, often using functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), can accurately predict molecular characteristics. researchgate.net

Key electronic properties derived from DFT analysis include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. For instance, a study on certain 2-aminopyrimidine derivatives showed a HOMO-LUMO energy gap in the range of 0.19 to 0.21 eV. researchgate.net In another case involving a pyrimidine trione derivative, the calculated HOMO-LUMO gap was 3.99 eV. researchgate.net These values help in understanding the charge transfer interactions occurring within the molecule.

Furthermore, DFT is employed to simulate and analyze vibrational spectra (FT-IR and FT-Raman), providing assignments for the vibrational modes of the molecule. researchgate.net The agreement between calculated and experimental frequencies can be very high, with root mean square errors as low as 10.0 cm⁻¹ for some pyrimidine compounds. researchgate.net Time-dependent DFT (TD-DFT) can also be used to predict electronic transitions and simulate UV-Visible spectra, offering insights into the molecule's behavior in different solvents. researchgate.netsemanticscholar.org

Table 1: Illustrative DFT-Calculated Electronic Properties for a Pyrimidine Derivative

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -2.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.0 eV | Relates to chemical reactivity and stability mdpi.com |

Note: This table contains illustrative data for a generic pyrimidine derivative to demonstrate the output of DFT calculations.

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method used to approximate the many-electron Schrödinger equation. A primary application of HF is geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. scirp.orgscirp.org This process maps the potential energy hypersurface to locate the absolute minimum, thereby determining the most stable molecular conformation. scirp.orgscirp.org

Unlike methods that rely on energy expansions, HF optimization can be performed directly on the total energy through stochastic strategies, ensuring that the result is independent of the initial atomic coordinates. scirp.orgscirp.org This is particularly useful for determining the ground state and optimum geometries of various molecules. researchgate.net The method has been successfully tested on a range of systems using different basis sets, including minimal, double-zeta, and polarized basis sets. scirp.org For a molecule like this compound, HF calculations would provide precise bond lengths, bond angles, and dihedral angles, which are essential for understanding its three-dimensional structure.

Table 2: Example of Optimized Geometrical Parameters from HF Calculations

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Br | 1.90 Å |

| Bond Length | N1-C2 | 1.34 Å |

| Bond Angle | C4-C5-C6 | 118.5° |

Note: This table provides typical geometrical parameters that would be obtained from Hartree-Fock calculations for a pyrimidine-based molecule.

Molecular Interaction Analysis

Understanding how molecules interact with each other is key to predicting their physical properties and behavior in a condensed phase. Computational techniques like Hirshfeld surface analysis and electrostatic potential mapping provide detailed insights into these non-covalent interactions.

Hirshfeld surface (HS) analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.comnih.govnih.gov The surface is generated based on the electron distribution of a molecule, and it allows for the mapping of various properties, such as the normalized contact distance (d_norm). nih.govnih.gov

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Substituted Pyrimidine

| Contact Type | Contribution (%) |

|---|---|

| H···H | 45.0% |

| C···H/H···C | 20.5% |

| N···H/H···N | 15.2% |

| O···H/H···O | 10.8% |

Note: This table illustrates the typical output of a Hirshfeld surface analysis, showing the relative importance of different intermolecular contacts.

Molecular Electrostatic Potential (MESP) mapping is a technique used to visualize the charge distribution of a molecule and predict its reactivity. researchgate.netmdpi.com The MESP map displays regions of positive and negative electrostatic potential on the molecular surface. Electron-rich areas, which are susceptible to electrophilic attack, are typically colored red, while electron-deficient regions, which are prone to nucleophilic attack, are colored blue. researchgate.net Green areas represent neutral or zero potential regions. researchgate.net

For a pyrimidine derivative, the negative potential (red) is often located around the nitrogen atoms of the pyrimidine ring and any electronegative substituents, indicating these are sites for accepting interactions. researchgate.net The positive potential (blue) is usually found around hydrogen atoms, particularly those bonded to heteroatoms. researchgate.net By analyzing the MESP of this compound, one could identify the most likely sites for intermolecular interactions and chemical reactions. This topological analysis of MESP serves as a robust tool for exploring molecular bonding, recognition, and reactivity patterns. mdpi.com

Table 4: Electrostatic Potential (ESP) Minima and Maxima

| Location on Molecule | ESP Value (kcal/mol) | Implication |

|---|---|---|

| Pyrimidine Nitrogen (N1) | -35.5 | Site for electrophilic attack / H-bond acceptor |

| Bromine Atom | -15.2 | Electron-rich region |

Note: The data in this table is representative of what an MESP analysis would reveal for a molecule containing similar functional groups.

Computational methods are extensively used to predict and analyze hydrogen bonding, a critical non-covalent interaction that dictates the supramolecular assembly of molecules. In pyrimidine-containing structures, intramolecular N—H···O and O—H···N hydrogen bonds can occur, stabilizing the molecular conformation. nih.gov In the crystal lattice, molecules can be linked by weak intermolecular C—H···O and C—H···Br hydrogen bonds. nih.gov

Theoretical calculations, often performed alongside experimental studies like X-ray crystallography, can confirm the existence and geometry of these interactions. For instance, in the crystal structure of a brominated hydrazone compound, C—H···O hydrogen-bonding interactions were identified, comprising 20.2% of the total Hirshfeld surfaces. nih.gov Similarly, for an isophorone derivative, intermolecular C—H···O hydrogen bonds were observed to form inversion dimers. nih.gov For this compound, computational analysis would explore the potential for the pyrimidine nitrogen atoms to act as hydrogen bond acceptors and for C-H bonds from the tert-butyl group to act as weak hydrogen bond donors, influencing its crystal packing and physical properties.

Advanced Modeling Techniques in the Study of this compound

Computational chemistry provides powerful tools for investigating the properties and potential applications of chemical compounds at a molecular level. For this compound, a substituted pyrimidine, various advanced modeling techniques can be employed to predict its biological activity, understand its interactions with biological targets, and characterize its behavior under certain physical conditions. These in silico methods are crucial in modern drug discovery and materials science, offering insights that can guide experimental work and accelerate research and development.

Prediction of Activity Spectra for Substances (PASS)

The Prediction of Activity Spectra for Substances (PASS) is a computational method used to predict the biological activity of a drug-like organic compound based on its structural formula. The algorithm analyzes the structure of a molecule and compares it to a vast database of known biologically active substances. The result is a list of potential biological activities, each with a corresponding probability of being active (Pa) and inactive (Pi).

For pyrimidine derivatives, the PASS approach has been utilized to forecast a wide range of biological activities. The predictions are based on the principle that the biological activity of a compound is a function of its structure. Therefore, by analyzing the structural features of this compound, it is possible to estimate its potential pharmacological effects.

Generally, if Pa > 0.7, the compound is highly likely to exhibit the predicted activity in experiments. If 0.5 < Pa < 0.7, the compound is likely to be active, but the probability is lower. If Pa < 0.5, the chance of observing the activity is low. This predictive power is valuable in the early stages of drug discovery for identifying promising lead compounds and prioritizing them for further synthesis and biological testing.

Studies on various pyrimidine derivatives have demonstrated the utility of PASS in predicting activities such as antimicrobial, anticancer, and anti-inflammatory effects. For instance, PASS analysis of novel pyrazolo[3,4-d]pyrimidines has been used to guide the design of potential anti-cancer agents. Similarly, for other heterocyclic systems containing the pyrimidine core, PASS has predicted antimicrobial potential with a high confidence interval.

| Predicted Biological Activity for Pyrimidine Derivatives | Probability of being Active (Pa) Range | Significance |

|---|---|---|

| Antimicrobial | 0.329–0.751 | Indicates a significant potential for antibacterial and antifungal properties. |

| Anticancer | Variable | Used to identify potential kinase inhibitors and other anticancer mechanisms. |

| Anti-inflammatory | Variable | Suggests potential modulation of inflammatory pathways. |

| Antiviral | Variable | Highlights the possibility of inhibiting viral replication or entry. |

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule (ligand), such as this compound, to the binding site of a target protein.

The process involves preparing the three-dimensional structures of both the ligand and the protein. The ligand's conformational flexibility is often explored to find the best fit within the protein's binding pocket. The quality of the fit is evaluated using a scoring function, which estimates the binding energy of the complex. Lower binding energies typically indicate a more stable and favorable interaction.

For pyrimidine derivatives, molecular docking studies have been instrumental in elucidating their mechanism of action against various diseases. These studies have shown that pyrimidine-based compounds can interact with a wide range of biological targets, including enzymes and receptors involved in cancer, microbial infections, and inflammatory processes.

Key interactions observed in these simulations often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the pyrimidine derivative and the amino acid residues of the protein's active site. For example, docking studies of pyrimidine analogues with cyclin-dependent kinase 8 (CDK8) have revealed key binding modes within the protein's active site, suggesting a potential mechanism for their anticancer activity. Similarly, pyrimidine derivatives have been docked into the active sites of proteins like human cyclin-dependent kinase-2 to evaluate their antioxidant properties.

| Pyrimidine Derivative Class | Protein Target | Reported Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| Substituted Pyrimidin-2-amines | Cyclin-Dependent Kinase 2 (1HCK) | -7.4 to -7.9 | Hydrogen bonds with THR 165, GLU 12, LYS 33; Alkyl-pi interactions with VAL 63, LYS 129. escholarship.org |

| General Pyrimidine Analogues | Cyclin-Dependent Kinase 8 (5FGK) | Moderate to good binding | Interactions within the binding pocket. mdpi.com |

| Pyrido[2,3-d]pyrimidines | SARS-CoV-2 Main Protease (Mpro) | Favorable binding scores | Interactions with key residues in the active site. researchgate.net |

| Uracil (B121893) Derivatives | Epidermal Growth Factor Receptor (EGFR) | Not specified | Binding to an allosteric site. orgchemboulder.com |

Electron-Impact Ionization Cross-Section Studies

Electron-impact ionization (EII) is a fundamental process in mass spectrometry where a molecule is ionized by collision with an energetic electron, leading to the formation of a molecular ion and subsequent fragmentation. The electron-impact ionization cross-section (EICS) is a measure of the probability that an electron of a given energy will cause ionization. Theoretical calculations of EICS are valuable for understanding the behavior of molecules in various environments, including plasma physics and radiation chemistry, as well as for interpreting mass spectra.

A study on pyrimidine and its halogenated derivatives, including 2-bromopyrimidine (B22483) and 5-bromopyrimidine (B23866), calculated their EICS from the ionization threshold up to 5 keV. mdpi.com The results indicated that the ionization cross-section for purine molecules is about 1.4 times higher than for pyrimidine molecules. researchgate.net The study also provided the first ionization energies for these compounds, which are crucial parameters in understanding their ionization behavior.

The fragmentation patterns of pyrimidine derivatives under electron impact have also been investigated. sapub.org These studies reveal that the molecular ion peak is often observed, and characteristic fragment ions are formed by the successive loss of functional groups and the decomposition of the heterocyclic ring. sapub.org Understanding these fragmentation pathways is essential for the structural elucidation of new pyrimidine compounds by mass spectrometry.

| Compound | First Ionization Energy (eV) | Maximum Ionization Cross-Section (Ų) | Energy at Maximum Cross-Section (eV) |

|---|---|---|---|

| Pyrimidine | 9.804 | ~7.5 | ~80-100 |

| 2-Bromopyrimidine | 9.911 | Not specified | Not specified |

| 5-Bromopyrimidine | 9.865 | Not specified | Not specified |

Applications in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The 2-Bromo-5-(tert-butyl)pyrimidine scaffold serves as a crucial building block in the synthesis of complex, biologically active molecules. The bromine atom at the 2-position provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities, while the tert-butyl group at the 5-position can significantly influence the molecule's conformation and interaction with biological targets.

A notable example of a related scaffold's application is in the synthesis of Macitentan, a potent dual endothelin receptor antagonist. In the development of this drug, a similar building block, 2-chloro-5-bromo-pyrimidine, was employed. The 5-bromo substituent on the pyrimidine (B1678525) ring was found to be critical for significantly improving the compound's affinity for both ETA and ETB receptors when compared to an unsubstituted pyrimidine. acs.org The synthesis involves attaching the substituted pyrimidine to a core structure via a nucleophilic substitution reaction, showcasing how this type of building block is integrated into a complex pharmaceutical agent. acs.org In a key step, the alcohol intermediate is reacted with 2-chloro-5-bromo-pyrimidine to yield the final complex molecule. acs.org

The general synthetic utility is further demonstrated by the hydrolysis of 2-t-butyl-5-bromopyrimidine to 2-t-butyl-5-hydroxypyrimidine, a transformation that can be challenging but is crucial for accessing a different class of derivatives. google.com This reaction highlights the role of the bromo-pyrimidine as a precursor to other functionalized pyrimidines.

Synthesis of Functionalized Pyrimidine Scaffolds for Diverse Chemical Libraries

The pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple, diverse biological targets. nih.gov Consequently, functionalized pyrimidines like this compound are ideal starting points for the construction of diverse chemical libraries for high-throughput screening and drug discovery. The reactivity of the bromine atom allows for the systematic introduction of a wide array of chemical groups, generating a large number of structurally related compounds from a single, common intermediate.

DNA-encoded library technology (DELT) is a powerful platform for identifying high-affinity molecules, and it relies on the ability to generate vast libraries of compounds. nih.gov Pyrimidine scaffolds are well-suited for this technology. For instance, libraries have been constructed using functionalized pyrimidine cores like 5-nitro-4,6-dichloropyrimidine, which offer multiple reactive sites for diversification through sequential reactions such as nucleophilic aromatic substitution (SNAr) and Suzuki coupling. nih.govnih.gov

This library-building strategy can be illustrated by the following generalized scheme, where a scaffold like this compound is sequentially reacted with different building blocks (BB) to create a large, diverse library of molecules.

| Step | Reaction Type | Reactant | Building Blocks (BB) | Product |

| 1 | Suzuki Coupling | This compound | Aryl/Heteroaryl Boronic Acids (BB1) | 2-Aryl-5-(tert-butyl)pyrimidines |

| 2 | Further Functionalization | 2-Aryl-5-(tert-butyl)pyrimidines | Various Reagents (BB2) | Diversified Pyrimidine Library |

This approach enables the exploration of a vast chemical space around the 5-(tert-butyl)pyrimidine (B13117117) core, significantly enhancing the probability of discovering novel bioactive compounds. nih.gov

Contribution to the Development of New Synthetic Methodologies

The study of reactions involving this compound and its analogs contributes to the development and optimization of new synthetic methodologies. The distinct reactivity of the C-Br bond allows this compound to serve as a test substrate for refining cross-coupling reactions and other transformations.

For example, the hydrolysis of 2-t-butyl-5-bromopyrimidine to 2-t-butyl-5-hydroxypyrimidine has been the subject of methodological development. Initial attempts using sodium methoxide (B1231860) resulted in significant amounts of the undesired byproduct, 2-t-butylpyrimidine. google.com This challenge prompted research into catalytic systems to improve the yield and purity of the desired hydroxylated product. A study demonstrated that the hydrolysis can be effectively catalyzed by substances like elemental sulfur or di-n-butyldisulfide in the presence of an alkali metal methoxide. google.com The findings from these experiments helped to establish a more efficient and reliable method for this specific transformation.

The table below summarizes the results from a study on the catalyzed hydrolysis of 2-t-butyl-5-bromopyrimidine, illustrating the impact of different catalysts on product distribution. google.com

| Run | Catalyst | Catalyst % | Temperature (°C) | Product A (%)* | Product B (%)** | Product C (%)*** |

| 1 | None | 0 | 150 | 23 | 11 | 77 |

| 2 | None | 0 | 150 | 37 | 11 | 58 |

| 3 | 2-Picoline-n-oxide | 10 | 152 | 12 | 12 | 69 |

| 4 | 2-Picoline-n-oxide | 20 | 152 | 12 | 1 | 76 |

| 5 | Di-n-butyldisulfide | 5 | 160 | 12 | 1 | 91 |

| 6 | Di-n-butyldisulfide | 10 | 160 | 7 | 1 | 105 |

| 7 | Elemental Sulfur (S°) | 5 | 163 | 4 | 12 | 88 |

| 8 | Elemental Sulfur (S°) | 5 | 165 | 5 | 1 | 94 |

*Product A: 2-t-butylpyrimidine **Product B: 2-t-butyl-5-methoxypyrimidine ***Product C: 2-t-butyl-5-hydroxypyrimidine

This systematic investigation not only provided a practical solution for the synthesis of 2-t-butyl-5-hydroxypyrimidine but also contributed to the broader understanding of catalytic hydrolysis of halogenated pyrimidines.

In Vitro Research Applications in Medicinal Chemistry

Design and Synthesis of Pyrimidine-Based Scaffolds for Target Inhibition

The strategic design and synthesis of new chemical entities are fundamental to the discovery of new drugs. The pyrimidine (B1678525) core, in particular, has been a focal point of such efforts due to its inherent drug-like properties.

Pyrimidine as a Privileged Scaffold in Drug Discovery

The pyrimidine ring is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs. The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, while the aromatic system can engage in various non-covalent interactions with biological targets. This inherent ability to interact with diverse biomolecules makes pyrimidine a favorable starting point for the design of new inhibitors.

Development of Novel Pyrimidine-Derived Inhibitors

The development of novel inhibitors often begins with a versatile starting material, and 2-Bromo-5-(tert-butyl)pyrimidine serves as an excellent example. The bromine atom at the 2-position is a key functional group that allows for a variety of chemical transformations, most notably cross-coupling reactions like the Suzuki coupling. This reaction enables the introduction of a wide range of aryl or heteroaryl groups at this position, leading to the generation of diverse molecular architectures.

In Vitro Biological Activity Evaluation

Following the synthesis of new pyrimidine derivatives, a crucial step is the evaluation of their biological activity in controlled laboratory settings. These in vitro assays provide the first indication of a compound's potential therapeutic value.

Antimicrobial Activity (Antibacterial and Antifungal) in Cell-Based Assays

The search for new antimicrobial agents is a global health priority. Pyrimidine derivatives have been extensively investigated for their potential to combat bacterial and fungal infections. oaji.netijpsdronline.comresearchgate.netbohrium.comnih.gov While specific studies on derivatives of this compound are not extensively documented in publicly available research, the broader class of pyrimidine compounds has shown promising results.

For example, various synthesized pyrimidine derivatives have demonstrated mild to significant activity against Gram-positive bacteria such as Bacillus subtilis and Gram-negative bacteria like Pseudomonas aeruginosa. oaji.netijpsdronline.com The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The structural modifications made possible by the bromo group on the pyrimidine ring are critical for optimizing this activity.

Anticancer Activity against Human Cancer Cell Lines (e.g., HeLa, MCF-7, BGC-823)

The development of new anticancer agents is a major focus of medicinal chemistry. Pyrimidine derivatives have a long history in cancer chemotherapy, with several approved drugs belonging to this class. The in vitro evaluation of new pyrimidine compounds against a panel of human cancer cell lines is a standard procedure to identify potential drug candidates.

While specific data on the cytotoxicity of this compound derivatives against HeLa, MCF-7, and BGC-823 cell lines is limited in the available literature, related bromo-pyrimidine compounds have shown promising anticancer activity. For instance, novel 5-bromo-7-azaindolin-2-one derivatives have been synthesized and evaluated for their in vitro activity against selected cancer cell lines, with some compounds exhibiting broad-spectrum antitumor potency. nih.gov These studies highlight the potential of the bromo-pyrimidine scaffold in the design of new anticancer agents.

Enzyme Inhibitory Studies (e.g., Carbonic Anhydrase, Kinases, Acetylcholinesterase, Topoisomerase II)

Many diseases are driven by the aberrant activity of specific enzymes. Therefore, the development of potent and selective enzyme inhibitors is a key strategy in drug discovery. Pyrimidine-based scaffolds have been successfully employed to create inhibitors for a variety of enzymes.

Kinases: A significant area of research has been the development of pyrimidine-based kinase inhibitors. tcichemicals.com The general structure of many kinase inhibitors incorporates a heterocyclic core that can interact with the ATP-binding site of the enzyme. The ability to diversify the structure of this compound through reactions at the bromo position makes it a valuable starting point for creating libraries of potential kinase inhibitors.

Antioxidant Activity Evaluation (e.g., DPPH, FRAP assays)

The evaluation of antioxidant capacity is a critical step in the discovery of new therapeutic agents, as oxidative stress is implicated in numerous disease states. The antioxidant potential of pyrimidine derivatives is frequently assessed using standard in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. ijpsonline.comresearchgate.net

Studies on various substituted pyrimidine derivatives have demonstrated a wide spectrum of antioxidant activities. For instance, research on novel pyrimidine acrylamides showed moderate lipid peroxidation inhibition, though limited activity in the DPPH assay was noted, potentially due to the bulkiness of the molecules. mdpi.com In contrast, another study on 2,4,6-substituted pyrimidines found significant antioxidant effects in DPPH, N,N-dimethyl-p-phenylenediamine (DMPD), and ferric ion reducing power assays. ijpsonline.com The activity of these compounds is highly dependent on the nature and position of their substituents. While specific assay data for this compound is not prominently detailed in the reviewed literature, the general findings for related structures indicate that the pyrimidine core is a viable scaffold for developing antioxidant agents. Research on pyridotriazolopyrimidines, for example, showed that certain derivatives displayed superior scavenging of DPPH and ABTS free radicals compared to standard antioxidants like butylated hydroxytoluene (BHT). researchgate.net

| Pyrimidine Derivative Class | Assay(s) Used | Key Finding | Reference |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidines | DPPH, Anti-lipid peroxidation (AAPH) | Compounds did not interact significantly with DPPH but strongly inhibited lipid peroxidation. | mdpi.comnih.gov |

| Pyrimidine Acrylamides | DPPH, Lipid Peroxidation Inhibition | Moderate lipid peroxidation inhibition; limited DPPH activity, possibly due to steric bulk. | mdpi.com |

| Indolyl-pyrimidine derivatives | DPPH Radical Scavenging | Several derivatives exhibited good antioxidant activity comparable to the standard, ascorbic acid. | ijpsonline.com |

| Pyridotriazolopyrimidines | DPPH, FRAP, ABTS | Certain derivatives showed superior radical scavenging capacity compared to the standard antioxidant BHT. | researchgate.net |

Structure-Activity Relationship (SAR) Studies for Pyrimidine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure influences its biological activity. nih.gov For pyrimidine derivatives, SAR studies have revealed that the type and position of substituents on the pyrimidine ring are critical determinants of their pharmacological effects. nih.govnih.gov

The tert-butyl group, a bulky alkyl substituent, also plays a crucial role. In the development of chemical probes for the enzyme PIKfyve, the introduction of a tert-butyl substituent was found to improve metabolic stability. nih.gov However, this modification can also introduce steric hindrance, which may impact the molecule's ability to bind to its target. In the case of the PIKfyve inhibitors, the tert-butyl group was proposed to disrupt the coplanarity of the molecule's ring systems, leading to a loss of cellular engagement. nih.govacs.org This highlights the dual influence of such groups on both pharmacokinetic and pharmacodynamic properties. The central pyrimidine ring itself is considered essential for the antitubercular activities of its derivatives, forming the core scaffold upon which activity is built. nih.gov

| Structural Feature | Observed Effect on Activity/Property | Compound Class / Target | Reference |

|---|---|---|---|

| Central Pyrimidine Ring | Considered crucial for the antitubercular activity of its derivatives. | Antitubercular Pyrimidines | nih.gov |

| Electron-withdrawing groups (-Br, -Cl) | Can confer potent antioxidant activity. | 4,6-bisaryl-pyrimidin-2-amine derivatives | ijpsonline.com |

| Electron-donating groups (e.g., methoxy) | Can result in the best radical scavenging activity. | Substituted Pyrimidines | ijpsonline.com |

| Introduction of tert-butyl group | Improved metabolic stability but caused loss of target engagement due to steric hindrance. | PIKfyve Chemical Probes | nih.govacs.org |

Role as Radiosensitizers in Chemical Biology

Radiosensitizers are agents that enhance the efficacy of radiation therapy, making cancer cells more susceptible to damage from ionizing radiation. Halogenated pyrimidines, such as 5-chloro-2'-deoxycytidine (CldCyd) and 5-bromo-2'-deoxyuridine (B1667946) (BrdU), are well-known examples of this class of compounds. nih.govnih.gov The underlying principle involves the incorporation of these modified nucleosides into the DNA of proliferating tumor cells. The presence of the heavy halogen atom, like bromine, within the DNA structure increases the probability of damage upon exposure to radiation. nih.gov

Research has shown that this radiosensitizing effect is not limited to conventional X-ray therapy. The incorporation of iododeoxyuridine (IdUrd) into cellular DNA sensitized hamster cells to both X-rays and high Linear Energy Transfer (LET) fission spectrum neutrons. iaea.orgiaea.org This suggests a potential role for halogenated pyrimidines in enhancing various radiotherapy modalities. iaea.org Furthermore, the radiosensitizing effect of BrdU was found to be more pronounced in hypoxic (low oxygen) conditions, which are characteristic of solid tumors and a major cause of radioresistance. nih.gov Under hypoxia, BrdU led to a greater increase in DNA double-strand breaks following X-ray exposure, confirming a more efficient mechanism of action in the tumor microenvironment. nih.gov Given its structure as a halogenated pyrimidine, this compound aligns with the chemical class of compounds investigated for radiosensitizing properties.

| Halogenated Pyrimidine | Radiation Type | Key Finding | Reference |

|---|---|---|---|

| 5-Bromo-2'-deoxycytidine (BrdCyd) | Not specified | Caused both cytotoxicity and radiosensitization in human melanoma cells. | nih.gov |

| Iododeoxyuridine (IdUrd) | X-rays and Fission Spectrum Neutrons | Sensitized cells to both low and high-LET radiation, with enhancement ratios of 1.8 (X-rays) and 1.5 (neutrons). | iaea.orgiaea.org |

| 5-Bromo-2'-deoxyuridine (BrdU) | X-rays | The radiosensitizing effect was more evident on hypoxic cancer cells than on normoxic cells. | nih.gov |

Chemical Probe Development for Biological Targets (e.g., PIKfyve)

Chemical probes are small molecules used to study and manipulate biological systems, often by selectively inhibiting a specific protein target. The pyrimidine scaffold is a valuable starting point for the development of such probes. nih.gov A notable example is the creation of probes for phosphatidylinositol-3-phosphate 5-kinase (PIKfyve), a lipid kinase involved in various cellular processes. nih.govnih.gov